molecular formula C24H30O8 B1243711 Ochrocarpin G

Ochrocarpin G

Cat. No.: B1243711
M. Wt: 446.5 g/mol
InChI Key: VBJCSMQHVABALD-DNMUGYJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochrocarpin G is a 4-phenylcoumarin derivative isolated from the bark extract of Mammea neurophylla, a plant studied for its bioactive coumarins . Structurally, it belongs to the Mammea coumarin family, characterized by a benzoylated 4-phenylcoumarin backbone with acyl substitutions at specific positions. This compound (Compound 6) was identified through LC-DAD-MSn and NMR analyses, revealing a unique substitution pattern at the C-8 position with a benzoyl group, as indicated by its UV spectral red shift (λmax = 222, 298 nm) compared to typical C-6 or C-8 acylated coumarins . Its molecular formula was confirmed as C₂₄H₃₀O₈ via HRESIMS ([M + H]+ at m/z 447.2013) . The compound exhibits a quasi-molecular ion ([M + H]+) as the base peak in mass spectrometry, with a characteristic loss of 56 u in positive ionization mode, indicative of a non-cyclized 4-phenylcoumarin structure .

Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

[(1R)-1-[5-hydroxy-8-(2-hydroxypropan-2-yl)-6-[(2S)-2-methylbutanoyl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-4-yl]propyl] acetate

InChI

InChI=1S/C24H30O8/c1-7-11(3)20(27)19-21(28)18-13(15(8-2)30-12(4)25)10-17(26)32-22(18)14-9-16(24(5,6)29)31-23(14)19/h10-11,15-16,28-29H,7-9H2,1-6H3/t11-,15+,16?/m0/s1

InChI Key

VBJCSMQHVABALD-DNMUGYJGSA-N

Isomeric SMILES

CC[C@H](C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)[C@@H](CC)OC(=O)C)CC(O2)C(C)(C)O

Canonical SMILES

CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C(CC)OC(=O)C)CC(O2)C(C)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ochrocarpin G shares structural and spectral similarities with other Mammea coumarins but differs in substitution patterns, retention times, and fragmentation pathways. Below is a detailed comparison with key analogs:

Structural and Spectral Comparisons

Compound Substitution Position UV λmax (nm) Retention Time (min) Key MS Fragments ([M + H]+) Molecular Formula Reference
This compound (6) C-8 benzoyl 222, 298 8.5 447, 429, 405, 387 C₂₄H₃₀O₈
Ochrocarpin F (5) C-6 benzoyl 222, 295 8.4 429, 411, 393 C₂₄H₃₀O₈
Ochrocarpin I (11) C-6 3-methylbutyryl 255, 313 8.6 427, 371 C₂₄H₃₁O₈
Pedilanthocoumarin B (7) Revised C-8 substitution 222, 295, 330 8.8 429 ([M + H − H₂O]+), 447 ([M + H]+) C₂₄H₃₀O₈
Iso-pedilanthocoumarin B (8) Isomer of Pedilanthocoumarin B 256, 301 8.7 427 ([M + H]+) C₂₄H₃₀O₈

Key Differences

Substitution Position :

  • This compound is substituted at C-8 with a benzoyl group, whereas Ochrocarpin F and Pedilanthocoumarin B are substituted at C-6 . This distinction is critical for UV spectral shifts; C-8 substitution in this compound results in a red shift compared to C-6-substituted analogs .
  • Ochrocarpin I (11) features a 3-methylbutyryl group at C-6 instead of benzoyl, altering its UV profile (λmax = 255, 313 nm) and fragmentation pattern (dominant ion at m/z 371) .

Mass Spectral Behavior :

  • This compound shows a stable [M + H]+ ion (m/z 447) with sequential losses of H₂O (18 u) and CO (28 u), yielding fragments at m/z 429 and 405 .
  • Pedilanthocoumarin B (7) exhibits a prominent [M + H − H₂O]+ ion (m/z 429) due to dehydration, absent in this compound .

Chromatographic Retention :

  • This compound elutes at 8.5 min , slightly earlier than its isomer Ochrocarpin I (8.6 min) and later than Ochrocarpin F (8.4 min), reflecting differences in polarity due to acyl group variations .

Bioactivity Context

The C-8 benzoyl substitution in this compound may enhance stability or target specificity compared to C-6-substituted coumarins, though further studies are needed .

Q & A

Q. What advanced techniques confirm this compound’s target engagement in complex biological systems?

  • Methodological Answer : Apply chemical proteomics (e.g., activity-based protein profiling) or CETSA (Cellular Thermal Shift Assay). Use CRISPR-Cas9-generated knockout cell lines to confirm target specificity. For in vivo validation, employ PET imaging with radiolabeled analogs .

Methodological Guidelines

  • Literature Review : Use Google Scholar with advanced operators (e.g., "this compound" AND "synthesis") and set alerts for new publications .
  • Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Experimental Reporting : Follow Beilstein Journal guidelines for detailing synthesis, characterization, and bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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